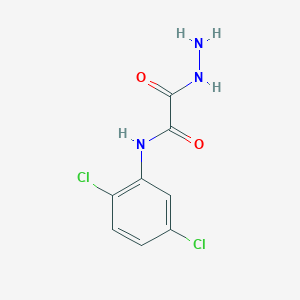
N-(2,5-dichlorophenyl)-2-hydrazino-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dichlorophenyl)-2-hydrazino-2-oxoacetamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a dichlorophenyl group, a hydrazino group, and an oxoacetamide moiety, which contribute to its reactivity and functionality.
Mecanismo De Acción
Target of action
Compounds with similar structures, such as n′-phenyl pyridylcarbohydrazides, have been found to inhibit succinate dehydrogenase (sdh), an enzyme involved in the citric acid cycle and electron transport chain .
Biochemical pathways
If this compound does indeed inhibit SDH, it would affect the citric acid cycle and electron transport chain, potentially disrupting energy production within the cell .
Result of action
Inhibition of sdh could potentially lead to a decrease in atp production, affecting the energy balance within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-2-hydrazino-2-oxoacetamide typically involves the reaction of 2,5-dichloroaniline with ethyl oxalyl chloride to form an intermediate, which is then treated with hydrazine hydrate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,5-dichlorophenyl)-2-hydrazino-2-oxoacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives and hydrazine-containing compounds, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
N-(2,5-dichlorophenyl)-2-hydrazino-2-oxoacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,4-dichlorophenyl)-2-hydrazino-2-oxoacetamide
- N-(3,5-dichlorophenyl)-2-hydrazino-2-oxoacetamide
- N-(2,5-dichlorophenyl)-2-hydrazino-2-oxopropanamide
Uniqueness
N-(2,5-dichlorophenyl)-2-hydrazino-2-oxoacetamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of the 2,5-dichloro substitution enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.
Propiedades
IUPAC Name |
N-(2,5-dichlorophenyl)-2-hydrazinyl-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2N3O2/c9-4-1-2-5(10)6(3-4)12-7(14)8(15)13-11/h1-3H,11H2,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBBIOBIZFUEJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)C(=O)NN)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(2-methoxyethyl)urea](/img/structure/B2937475.png)
![[(Z)-[2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-methylbutanoate](/img/structure/B2937476.png)
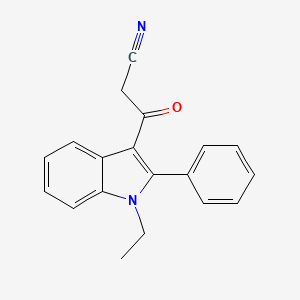

![{[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetic acid](/img/structure/B2937481.png)
![2-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2937482.png)
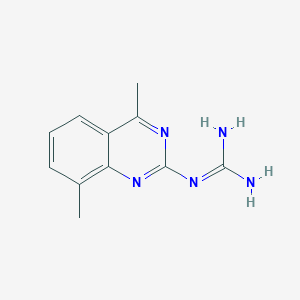
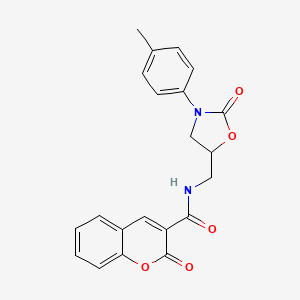
![5-Methyl-2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2937487.png)
![7-(1,3-Dioxolan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid](/img/structure/B2937489.png)
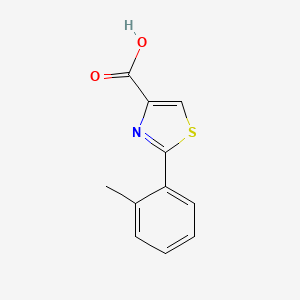
![2-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride](/img/structure/B2937493.png)
![1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-benzothiazol-2-yl)cyclopropane-1-carboxamide](/img/structure/B2937496.png)
![1-Bicyclo[2.1.1]hexanylmethanol](/img/structure/B2937498.png)
